Butyric acid-d8

描述

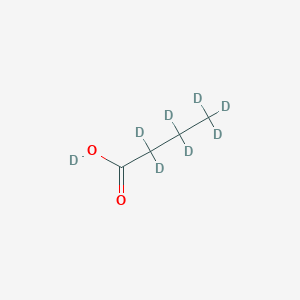

Structure

3D Structure

属性

IUPAC Name |

deuterio 2,2,3,3,4,4,4-heptadeuteriobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i1D3,2D2,3D2/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERIUCNNQQJTOY-FNQDQTMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584364 | |

| Record name | (~2~H_7_)Butan(~2~H)oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202468-80-2 | |

| Record name | (~2~H_7_)Butan(~2~H)oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 202468-80-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Characterization Methodologies for Butyric Acid D8

Preparative Routes for Butyric Acid-d8

The synthesis of this compound (CD₃(CD₂)₂CO₂D) involves the substitution of hydrogen atoms with deuterium (B1214612). scbt.comsigmaaldrich.comnih.gov This can be achieved through various chemical strategies, often starting from deuterated precursors.

Reaction with Deuterated Methyl Halides (e.g., CD₃Br, CD₃I)

One common strategy for introducing deuterium into a molecule is through the use of deuterated alkylating agents. A plausible, though not explicitly detailed in the search results for this compound itself, synthetic route could involve a Grignard-type reaction. This would likely start with a deuterated three-carbon synthon that can be carboxylated, or a four-carbon precursor that can be selectively deuterated.

For instance, a synthetic pathway could potentially involve the reaction of a deuterated propyl magnesium halide with carbon dioxide. However, a more direct approach might utilize deuterated methyl halides. A common method for preparing this compound involves the reaction with deuterated methyl bromide. chembk.com While the specific multi-step synthesis is not fully elucidated in the provided results, it can be inferred that deuterated methyl iodide (CD₃I) could also serve as a key reagent in building the deuterated carbon chain. isotope.comarizona.edu These reactions typically involve the formation of a carbon-carbon bond, where the deuterated methyl group is added to a growing carbon chain.

Other Synthetic Strategies for Deuteration

Beyond the use of deuterated methyl halides, other methods are available for the synthesis of deuterated organic acids. These strategies often provide high levels of deuterium incorporation.

Acid-Catalyzed Hydrogen-Deuterium Exchange: This method involves treating the non-deuterated parent compound, butyric acid, with a strong deuterium source. For example, treating indole-3-butyric acid with deuterated sulfuric acid (D₂SO₄) in a deuterium-enriched solvent like deuterated methanol (B129727) (CD₃OD) and deuterium oxide (D₂O) at elevated temperatures has been shown to achieve high levels of deuterium incorporation. This approach could be adapted for the synthesis of deuterated butyric acid by targeting the exchangeable protons.

Reduction of Deuterated Precursors: this compound can be synthesized by the reduction of a suitable deuterated precursor, such as a deuterated aldehyde or nitrile.

Microbial Biosynthesis: Certain anaerobic bacteria can produce butyrate (B1204436) through fermentation. wikipedia.org By providing these bacteria with deuterated substrates in their growth medium, it is possible to produce deuterated butyric acid. smolecule.com For example, Streptomyces fradiae has been shown to incorporate deuterium from labeled isobutyrate into its metabolic products. nih.gov

Industrial Synthesis: Industrially, non-deuterated butyric acid is produced via the hydroformylation of propene to butyraldehyde, which is then oxidized. wikipedia.orgatamanchemicals.com A similar principle could be applied using deuterated starting materials to produce this compound.

Isotopic Enrichment and Purity Assessment

Techniques for Determining Deuterium Incorporation (e.g., atom % D)

Isotopic enrichment quantifies the amount of a specific isotope (in this case, deuterium) at a particular position or within the entire molecule, and it is typically expressed as atom percent D (% D). isotope.comspectrumchemical.com An atom % D of 98% for Butyric-d7 acid, for instance, indicates a high level of deuterium incorporation at the seven non-carboxylic acid hydrogen positions. sigmaaldrich.com

Several analytical techniques are employed to determine the isotopic enrichment:

Mass Spectrometry (MS): This is a primary technique for assessing isotopic enrichment. rsc.orgrsc.org High-resolution mass spectrometry (HR-MS) can distinguish between the masses of the deuterated compound and any remaining non-deuterated or partially deuterated species. rsc.orgrsc.org The relative intensities of these isotopic peaks allow for the calculation of the atom % D. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the positions of the deuterium labels and assessing the isotopic purity. rsc.orgrsc.org While ¹H NMR can be used to observe the disappearance of signals corresponding to the replaced protons, ²H (Deuterium) NMR directly detects the deuterium atoms.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can also be used, although they are generally less precise for quantifying isotopic impurities compared to MS and NMR. nih.gov

It's important to differentiate between isotopic enrichment and species abundance. For a molecule like methyl iodide (D3) with 99.5% isotopic enrichment, it doesn't mean that 99.5% of the molecules are the CD₃ species. Instead, the species abundance can be calculated, showing that 98.5% of the molecules are CD₃ and 1.5% are CD₂H. isotope.com

Chemical Purity and Material Grades for Research

For research purposes, deuterated compounds are available in various grades, each with specific purity standards. sigmaaldrich.com

| Grade | Typical Purity | Common Applications |

| Reagent Grade | ≥95% | General laboratory use, such as cleaning. sigmaaldrich.com |

| ReagentPlus® Grade | ≥98.5% | Preparative experiments, trial synthesis, and applications not requiring ACS specifications. sigmaaldrich.com |

| ACS Grade | Meets or exceeds standards of the American Chemical Society | Routine chemical synthesis, purification, and most research needs requiring replicable results. sigmaaldrich.com |

| Puriss p.a. | High purity with stringent metals testing | Specialized and sensitive chemical synthesis, and demanding regulated applications. sigmaaldrich.com |

| Anhydrous Grade | Extremely low water content | Moisture-sensitive reactions in chemistry and biotechnology. sigmaaldrich.com |

This table is based on general grade definitions and may vary between suppliers. sigmaaldrich.com

Suppliers of research-grade deuterated compounds typically provide a Certificate of Analysis (CoA) that details both the isotopic enrichment and the chemical purity, as determined by their quality control testing. otsuka.co.jpchemie-brunschwig.ch For Butyric-d7 acid, a typical specification might be ≥98 atom % D and ≥98% chemical purity (CP). sigmaaldrich.comisotope.com Similarly, this compound is offered at 98 atom % D. sigmaaldrich.com

Advanced Analytical Applications of Butyric Acid D8

Butyric Acid-d8 as an Internal Standard in Quantitative Bioanalysis

This compound, a stable isotope-labeled form of butyric acid, serves a critical role in quantitative bioanalysis as an internal standard. In analytical chemistry, an internal standard is a substance with similar chemical and physical properties to the analyte of interest, which is added in a known quantity to samples, calibrators, and controls. The use of an isotopically labeled standard, such as this compound, is particularly advantageous in mass spectrometry-based methods. Because it is chemically identical to the endogenous (unlabeled) butyric acid, it co-elutes during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer's ion source. However, due to its higher mass from the incorporated deuterium (B1214612) atoms, it can be distinguished from the native analyte by the mass spectrometer. This allows for precise and accurate quantification by correcting for variations in sample preparation, injection volume, and instrument response. nih.govnih.gov

Isotope Dilution Mass Spectrometry (ID-MS) is a definitive analytical technique that provides a high degree of accuracy and precision for the quantification of compounds in complex matrices. The fundamental principle of ID-MS involves adding a known amount of an isotopically labeled version of the analyte (e.g., this compound) to a sample. nih.gov This "spiked" sample is then processed and analyzed by a mass spectrometer. The instrument measures the ratio of the signal intensity of the naturally occurring analyte to that of the isotopically labeled internal standard. plos.org Because the labeled and unlabeled compounds behave nearly identically during extraction, derivatization, and analysis, this ratio remains constant regardless of sample loss or analytical variability. By comparing this ratio to a calibration curve prepared with known concentrations of the analyte and the same amount of internal standard, the exact concentration of the analyte in the original sample can be determined with high accuracy. plos.org

Short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate (B1204436), are crucial metabolites produced by the gut microbiota through the fermentation of dietary fibers. plos.org They play significant roles in host metabolism and cellular signaling, making their accurate measurement essential for understanding gut health and its connection to various diseases. creative-proteomics.comcreative-proteomics.com this compound is frequently employed as an internal standard in ID-MS methods for the simultaneous quantification of multiple SCFAs in a wide range of biological matrices. nih.govresearchgate.net These matrices are often complex and include plasma, serum, feces, urine, and various tissues like the liver and cecum. nih.govnih.govmdpi.com The use of an isotopic internal standard is vital for overcoming "matrix effects," where other components in the sample can interfere with the analyte's signal, ensuring reliable quantification. nih.govresearchgate.net

Table 1: Biological Matrices for SCFA Quantification using Isotopic Internal Standards

| Biological Matrix | Key Research Area | Reference |

| Plasma / Serum | Systemic SCFA levels, host metabolism studies | nih.govnih.gov |

| Feces / Cecum Content | Gut microbiota activity, local SCFA production | nih.govresearchgate.netnih.gov |

| Liver & Adipose Tissue | SCFA metabolism and impact on organ function | nih.govresearchgate.net |

| Urine | Non-invasive assessment of SCFA levels | mdpi.com |

Beyond biological fluids, this compound is instrumental in determining the concentration of butyric acid in other complex samples. Butyric acid is a key component in dairy products and fermented foods and serves as an important biomarker in industrial fermentation processes. creative-proteomics.comcreative-proteomics.com ID-MS methods using deuterated butyric acid provide absolute quantification in challenging matrices such as fermentation broths, food products, and environmental samples. creative-proteomics.com For instance, the analysis of butyric acid is a standard method for evaluating the quality and authenticity of butter and other milk fat products, as it is a unique indicator of milk fat. mdpi.comnih.govaocs.org The robustness of the isotope dilution technique ensures that the measurements are accurate despite the high lipid content and complexity of these food samples.

The validation of an analytical method is a prerequisite for its use in research and clinical settings, establishing its performance, reliability, and accuracy. This compound plays a central role in the validation of methods for SCFA analysis. Key validation parameters include linearity, precision, accuracy, the limit of detection (LOD), and the limit of quantification (LOQ). nih.govmdpi.com

Linearity: Establishes that the instrument's response is proportional to the analyte concentration over a specific range. Studies consistently report excellent linearity with coefficients of determination (R²) greater than 0.99. nih.govmdpi.com

Precision: Measures the closeness of repeated measurements, often expressed as the relative standard deviation (RSD). Methods using deuterated standards show high precision, with RSD values typically below 5%. nih.govnih.gov

Accuracy: Refers to how close a measured value is to the true value, often assessed through recovery studies in spiked samples. Reported recovery rates are generally excellent, often falling within the 95-117% range. nih.govnih.gov

LOD and LOQ: The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These values depend on the specific method and matrix. For example, in the analysis of butyric acid in butter blends, an LOQ of 0.10% of total fat has been reported. nih.gov In human serum, a more sensitive method achieved an LOQ of 3 to 19 ng/mL for various SCFAs. researchgate.net

Table 2: Example of Method Validation Parameters for Butyric Acid Analysis

| Parameter | Typical Performance Metric | Reference |

| Linearity (R²) | > 0.999 | mdpi.comnih.gov |

| Precision (% RSD) | 1.3% - 4.5% | nih.govnih.gov |

| Accuracy (% Recovery) | 98.2% - 101.9% | nih.gov |

| Limit of Quantification (LOQ) | 0.10% of total fat (in butter) | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of SCFAs due to its high sensitivity and chromatographic resolution. nih.govnih.gov In GC-MS, volatile compounds are separated in a gas chromatograph before being detected by a mass spectrometer. Since SCFAs can have limited volatility, methods often involve a derivatization step to convert them into more volatile ester forms. However, derivatization-free methods have also been developed. nih.govnih.gov These direct methods typically involve acidifying the sample to increase the volatility of the SCFAs, allowing for their direct injection into the GC system. nih.govresearchgate.net The use of deuterated internal standards like this compound is essential in GC-MS to ensure accurate quantification, often with the mass spectrometer operating in selected ion monitoring (SIM) mode to enhance sensitivity and specificity. nih.govresearchgate.net

The quantification of SCFAs in samples from patients with kidney disease is an area of growing research interest, aiming to understand the interplay between gut microbiota and renal function. nih.gov Altered SCFA levels have been observed in individuals with chronic kidney disease (CKD). nih.govpleiades.onlineresearchgate.net GC-MS methods, validated using isotopic internal standards, have been successfully applied to measure SCFA concentrations in plasma and serum from CKD patients. nih.govpleiades.online

Research findings have highlighted a complex relationship between SCFAs and kidney health. One study reported a general increase in SCFA concentrations in kidney disease patients compared to healthy controls. nih.gov Conversely, another investigation found lower concentrations of SCFAs in the serum of CKD patients. pleiades.online Furthermore, a study on renal transplant recipients showed that as kidney function recovered, fecal SCFA levels, particularly butyrate, increased, and these levels were negatively correlated with serum creatinine, a marker of kidney dysfunction. nih.gov These findings underscore the suitability and importance of robust, validated GC-MS assays for clinical analyses to further explore the role of SCFAs in renal physiology and pathology. nih.gov

Table 3: Summary of Research Findings on SCFAs in Renal Conditions

| Study Focus | Key Finding | Analytical Method | Reference |

| Chronic Kidney Disease (CKD) | Generally increased SCFA concentrations compared to healthy controls. | GC-MS | nih.gov |

| Chronic Kidney Disease (CKD) | Lower concentrations of investigated SCFAs in serum. | GC-MS/MS | pleiades.online |

| Renal Transplant Recipients | SCFA levels increased with recovery of renal function and negatively correlated with creatinine. | Not specified | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Quantification in Stool Samples

The quantification of short-chain fatty acids (SCFAs) in fecal matter provides a non-invasive window into the metabolic activity of the gut microbiota. mdpi.com Butyric acid, a key SCFA, is a primary energy source for colonocytes and plays a crucial role in maintaining gut integrity. mdpi.comnih.gov Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of SCFAs in stool samples. mdpi.comnih.gov To ensure accuracy and precision in these measurements, a stable isotope-labeled internal standard, such as this compound, is often employed. mdpi.com

In a typical workflow, SCFAs are extracted from stool samples, derivatized to enhance their volatility, and then analyzed by GC-MS. The use of an internal standard like this compound, which is added at the beginning of the sample preparation process, helps to correct for any variability or loss of analyte during extraction and derivatization. mdpi.com One study adapted a GC-MS method involving liquid-liquid extraction followed by isobutyl chloroformate derivatization for SCFA quantification in stool. mdpi.com This method utilized this compound as one of the internal standards to ensure the reliability of the results. mdpi.com The study also highlighted the importance of standardizing stool processing methods, such as lyophilization, to achieve consistent and comparable results between clinical laboratories. mdpi.com

The concentration of butyric acid in biological samples can be significantly affected by the state of the gut microbiota. For instance, in murine models, the depletion of the microbiota led to butyric acid levels falling below the limit of quantification in the cecum and plasma, underscoring the microbial origin of this key metabolite. nih.gov

| Parameter | Finding | Reference |

| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) | mdpi.comnih.gov |

| Internal Standard | This compound | mdpi.com |

| Derivatization Agent | Isobutyl chloroformate | mdpi.com |

| Recommended Stool Processing | Lyophilization | mdpi.com |

Derivatization Strategies for GC-MS Analysis

For successful analysis of short-chain fatty acids like butyric acid by GC-MS, a derivatization step is often necessary. nih.govresearchgate.net This chemical modification increases the volatility and thermal stability of the analytes, making them more amenable to gas chromatographic separation and detection. researchgate.net Several derivatization strategies are commonly employed, with the choice of reagent depending on the specific analytical requirements.

One common approach is esterification , which converts the carboxylic acid group into a less polar and more volatile ester. restek.com A widely used method involves the formation of fatty acid methyl esters (FAMEs) using reagents like BF3-methanol. restek.com This technique is selective for acids and generally produces clean mass spectra. restek.com Another esterification agent is ethyl chloroformate, which has also been shown to be effective for derivatizing short-chain fatty acids. chromforum.org

Another popular derivatization technique is silylation . Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like 1% trimethylchlorosilane (TMCS), are used to form trimethylsilyl (B98337) (TMS) esters. restek.com Silylation is a versatile method that can also derivatize other functional groups like hydroxyl and amino groups. restek.com

Pentafluorobenzyl bromide (PFBBr) is another effective derivatization reagent that has been used for the analysis of both straight-chain and branched-chain SCFAs. nih.gov This method has been optimized for various parameters, including derivatization time, temperature, and pH, to achieve low detection limits. nih.gov

| Derivatization Strategy | Reagent(s) | Key Features | Reference |

| Esterification (Methylation) | BF3-Methanol | Selective for acids, mild reaction conditions. | restek.com |

| Esterification | Ethyl Chloroformate | Effective for short-chain fatty acids. | chromforum.org |

| Silylation | BSTFA or MSTFA with 1% TMCS | Versatile, derivatizes multiple functional groups. | restek.com |

| PFB Esterification | Pentafluorobenzyl bromide (PFBBr) | Allows for simultaneous detection of straight and branched-chain SCFAs with low detection limits. | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific technique for the analysis of short-chain fatty acids, offering an alternative to traditional GC-based methods. unimi.itnih.govresearchgate.net The high sensitivity and selectivity of LC-MS/MS make it particularly suitable for analyzing complex biological matrices where SCFAs are present at low concentrations. creative-proteomics.com

A significant advantage of some LC-MS/MS methods is the ability to directly analyze SCFAs without the need for derivatization, which simplifies sample preparation and reduces analysis time. nih.gov One such method utilizes a porous graphitic carbon (PGC) column, which allows for the separation of isomeric compounds like isobutyrate and butyrate without chemical modification. nih.gov This direct analysis is facilitated by the use of isotopically labeled internal standards, such as this compound, to ensure accurate quantification. nih.gov

However, in many applications, derivatization is still employed to enhance chromatographic retention and improve ionization efficiency in the mass spectrometer. A common derivatizing agent for LC-MS/MS analysis of SCFAs is 3-nitrophenylhydrazine (B1228671) (3-NPH), which reacts with the carboxylic acid group. unimi.itnih.govresearchgate.netlcms.cz This derivatization step, coupled with the use of an internal standard, allows for robust and reproducible quantification of SCFAs in various biological fluids. unimi.itnih.govresearchgate.net

Quantitative Analysis of Vegetable Oils and Fats

The analysis of fatty acids in vegetable oils and fats is crucial for quality control and nutritional assessment. lcms.czmdpi.com While GC-MS is a standard method for fatty acid profiling, LC-MS is also a valuable tool, particularly for screening purposes. lcms.czmdpi.com A simple and high-throughput screening method for fatty acids in vegetable oils has been developed using flow injection analysis coupled with a single quadrupole LC-MS system. lcms.cz

In this approach, various vegetable oils are diluted and directly introduced into the mass spectrometer without chromatographic separation. lcms.cz This allows for rapid analysis, with a throughput of approximately one sample per minute. lcms.cz While this method is primarily for screening, the resulting mass spectral data can be subjected to statistical analysis to group different oils based on their characteristic fatty acid compositions. lcms.cz The percentage compositions of fatty acids calculated by this method have been shown to be comparable to reference values, suggesting its utility in identifying product authenticity. lcms.cz Although not explicitly focused on this compound, this methodology demonstrates the application of LC-MS in the broader context of fatty acid analysis in food matrices, where deuterated standards are commonly used for quantitative studies.

Serum Profile Analysis of Short and Medium Chain Fatty Acids

The concentration of short and medium-chain fatty acids in serum is of significant interest due to their roles in metabolism and inflammation. unimi.itnih.govresearchgate.net LC-MS/MS provides a sensitive and specific platform for the quantification of these analytes in serum samples. unimi.itnih.govresearchgate.netcreative-proteomics.com These methods often involve a protein precipitation step followed by derivatization to enhance the analytical signal. unimi.itnih.govresearchgate.net

One study developed an LC-MS/MS method using 3-nitrophenylhydrazine (3-NPH) as a derivatizing agent to quantify butyric, valeric, and hexanoic acids, along with their branched-chain isomers, in human serum. unimi.itnih.govresearchgate.net The use of an isotopically labeled internal standard, such as Butyric acid-d7, was employed in a similar method for SCFA quantification in serum, highlighting the importance of such standards for accurate measurement. creative-proteomics.com The physiological concentrations of these fatty acids can vary widely among individuals, influenced by factors such as diet, gut microbiome composition, and metabolic health. unimi.itnih.govresearchgate.net

The following table summarizes the serum concentrations of several short and medium-chain fatty acids determined in a study of a healthy population. unimi.itnih.govresearchgate.net

| Fatty Acid | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | Reference |

| Butyric Acid | 935.6 | 246.5 | unimi.itnih.govresearchgate.net |

| Isobutyric Acid | 698.8 | 204.7 | unimi.itnih.govresearchgate.net |

| Valeric Acid | 62.9 | 15.3 | unimi.itnih.govresearchgate.net |

| Isovaleric Acid | 1155.0 | 490.4 | unimi.itnih.govresearchgate.net |

| Hexanoic Acid | 468.7 | 377.5 | unimi.itnih.govresearchgate.net |

Addressing Ionization Efficiency and Method Precision with Stable Isotope Labeled Standards

A major challenge in quantitative LC-MS/MS analysis is the phenomenon of matrix effects, where co-eluting components from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate results. slideshare.net Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard for mitigating these effects and improving method precision. slideshare.netcrimsonpublishers.com

A SIL internal standard is chemically identical to the analyte of interest, differing only in isotopic composition. nih.gov This means it co-elutes chromatographically and experiences the same ionization suppression or enhancement as the analyte. By calculating the ratio of the analyte signal to the internal standard signal, any variations due to matrix effects or inconsistencies in sample preparation can be effectively normalized. crimsonpublishers.com The use of SIL standards has been shown to significantly improve the accuracy and precision of LC-MS/MS assays for a wide range of molecules in complex biological matrices. crimsonpublishers.comnih.gov

While SIL standards are highly effective, it is important to ensure their isotopic purity and stability. In some cases, the deuterated standard may not behave identically to the native analyte, especially if the deuterium label is in a position that affects its chromatographic retention time. slideshare.net However, for most applications, a co-eluting SIL internal standard is the most reliable way to compensate for variability in extraction, recovery, and ionization. crimsonpublishers.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structure and for quantitative analysis. researchgate.netcalstate.edu While less sensitive than mass spectrometry, NMR offers the advantage of being non-destructive and highly quantitative without the need for identical internal standards, as quantification can be performed relative to a universal reference standard.

In the context of butyric acid analysis, ¹H NMR spectroscopy can be used to identify and quantify the molecule based on the unique chemical shifts and splitting patterns of its protons. docbrown.info The ¹H NMR spectrum of butanoic acid shows distinct signals for the methyl (CH₃), methylene (B1212753) (CH₂), and carboxylic acid (COOH) protons, with the integrated area of each signal being proportional to the number of protons it represents. docbrown.info

NMR has been successfully applied to quantify butanol and butyric acid in complex biological samples, such as bacterial fermentation cultures. calstate.edu Two-dimensional NMR techniques can provide enhanced resolution, allowing for the simultaneous quantification of multiple metabolites with minimal sample preparation. calstate.edu One study reported a limit of detection of 2 mM for butyric acid in cell cultures using this approach. calstate.edu While this compound is not directly used for signal generation in ¹H NMR, it can be a useful tool in metabolic studies where deuterium labeling is used to trace the metabolic fate of butyrate. The absence of signals from the deuterated positions in the ¹H NMR spectrum can provide valuable information about metabolic pathways.

Stable Isotope Tracing for Metabolic Flux Analysis

Stable isotope tracing is a powerful technique used to follow the metabolic fate of molecules within a biological system. nih.govnih.govckisotopes.comscilit.com By introducing a substrate labeled with a stable isotope, such as deuterium in this compound, researchers can track the incorporation of these isotopes into various metabolites, providing insights into the activity of metabolic pathways.

This compound is an excellent tracer for investigating lipid metabolism and fatty acid pathways. nih.govnih.gov As a short-chain fatty acid, it can be readily absorbed and utilized by cells, entering central metabolic pathways. mdpi.com The deuterium label allows for the tracking of its carbon skeleton through various anabolic and catabolic processes.

Early studies have demonstrated the utilization of butyric acid for the synthesis of cholesterol and fatty acids. nih.gov By using this compound as a tracer, researchers can monitor the incorporation of deuterium into newly synthesized cholesterol and palmitate molecules. This is achieved by isolating these lipids from cells or tissues after administration of the labeled butyric acid and analyzing them using mass spectrometry or NMR spectroscopy. The presence and pattern of deuterium enrichment in these molecules provide quantitative data on the contribution of butyric acid to their synthesis. nih.gov This approach helps in understanding the dynamics of lipogenesis under various physiological and pathological conditions. nih.gov

| Tracer Molecule | Metabolic Pathway | End Products Analyzed | Analytical Technique |

| This compound | De novo lipogenesis | Cholesterol, Palmitate | Mass Spectrometry, NMR |

The liver is a central organ for de novo lipogenesis (DNL), the process of synthesizing fatty acids from non-lipid precursors. researchgate.netmaastrichtuniversity.nlhelsinki.fi Butyric acid can serve as a substrate for this pathway. nih.govnih.gov Introducing this compound into experimental models allows for the precise measurement of hepatic DNL rates. The deuterium from this compound will be incorporated into the acetyl-CoA pool, which is the building block for fatty acid synthesis. nih.gov Consequently, the newly synthesized fatty acids in the liver will be deuterium-labeled. By quantifying the level of deuterium enrichment in hepatic triglycerides and other lipid fractions, researchers can gain a dynamic view of how different physiological states or therapeutic interventions affect DNL. nih.gov

| Experimental Model | Tracer | Pathway Investigated | Key Findings |

| Lactating Goats | Sodium Butyrate | Hepatic Fatty Acid Synthesis | Increased milk fat percentage and activation of the liver pentose (B10789219) phosphate (B84403) and lipid anabolism pathway. nih.gov |

| Primary Rat Adipocytes | Butyric Acid | De Novo Lipogenesis | Inhibition of both basal and insulin-stimulated de novo lipogenesis. nih.govnih.gov |

Beta-oxidation is the catabolic process by which fatty acid molecules are broken down to produce energy. aocs.orgmicrobenotes.compharmaguideline.com this compound can be used to trace the flux through the beta-oxidation pathway. As this compound is metabolized, it is broken down into deuterated acetyl-CoA units. These labeled acetyl-CoA molecules can then enter the citric acid cycle, leading to the formation of other labeled metabolic intermediates. By measuring the isotopic enrichment of these downstream metabolites, it is possible to quantify the rate of butyrate oxidation. nih.gov This provides valuable information on cellular energy metabolism and how it is altered in diseases such as metabolic syndrome or heart disease. nih.govjuniperpublishers.com

Elucidating Gut Microbiota-Host Metabolic Interactions

The symbiotic relationship between the gut microbiota and its host is a cornerstone of physiological homeostasis. Butyrate, a primary product of microbial fermentation of dietary fibers in the colon, is a key signaling molecule in this interaction. The use of this compound as a stable isotope tracer has been instrumental in deciphering the precise pathways and functional consequences of microbiota-derived butyrate in the host.

This compound enables the precise tracking of butyrate from its site of production in the gut lumen to its absorption and subsequent distribution and metabolism within various host tissues. Following administration, the deuterated label allows for the differentiation of exogenously supplied butyrate from the endogenous pool produced by the gut microbiota. This distinction is crucial for accurately quantifying the contribution of microbial metabolism to the host's butyrate levels.

Studies utilizing labeled butyrate have demonstrated its rapid absorption by colonocytes, where it serves as a primary energy source. drugbank.comresearchgate.net Any remaining butyrate enters the portal circulation and is transported to the liver, where it is further metabolized. researchsolutions.comnih.govnih.gov Isotope tracing studies have shown that labeled butyrate is maintained for relatively long periods in different organs, with the liver being a significant site of accumulation. researchsolutions.comnih.gov This ability to trace the journey of microbiota-derived metabolites provides a dynamic view of the metabolic crosstalk between the gut and other organ systems.

Butyrate is a well-established inhibitor of histone deacetylases (HDACs), enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histone proteins. researchsolutions.comresearchgate.netjournalofexerciseandnutrition.comeuropeanreview.org By inhibiting HDACs, butyrate promotes a state of histone hyperacetylation, which generally leads to a more open chromatin structure and altered gene expression. journalofexerciseandnutrition.com

The use of this compound in research allows for the direct investigation of how microbiota-derived butyrate influences the host's epigenome. By tracing the deuterated label, researchers can confirm that butyrate produced in the gut is transported to host cells and participates in the regulation of histone acetylation. This provides a mechanistic link between the metabolic activity of the gut microbiota and the epigenetic control of host gene expression. For instance, studies have shown that butyrate treatment can lead to the modification of histones via both butyrylation and acetylation. researchgate.net Chromatin immunoprecipitation (ChIP) assays can be employed to identify the specific genomic regions where histone acetylation is altered in response to deuterated butyrate, revealing the target genes of this microbial metabolite. nih.gov

The composition of the gut microbiota is a key determinant of the metabolic output, including the production of butyrate. nih.goveuropeanreview.orgnih.govnih.gov Tracing studies with this compound can be combined with microbiome analysis to establish direct links between specific microbial taxa, butyrate production, and host metabolic phenotypes. For example, a decrease in butyrate-producing bacteria is often associated with various disease states. nih.gov

By administering this compound to individuals with different microbiome profiles, researchers can investigate how variations in microbial composition affect the absorption, distribution, and ultimate metabolic impact of butyrate. This approach can help to elucidate why certain microbiome compositions are associated with particular health outcomes and can inform the development of targeted interventions, such as probiotics or prebiotics, aimed at modulating the gut microbiota to enhance butyrate production and improve metabolic health.

Pharmacokinetic and Biodistribution Studies using Labeled Butyrate

Understanding the pharmacokinetic (PK) and biodistribution profiles of butyrate is essential for its potential therapeutic applications. This compound is an invaluable tool in these studies, as it allows for the accurate measurement of its concentration in various biological matrices over time, without the confounding presence of endogenous butyrate.

Pharmacokinetic studies using various forms of labeled butyrate have been conducted in both animals and humans to determine its rate of elimination from the body. nih.govnih.gov These studies are crucial for understanding the duration of action and for designing effective dosing regimens.

In animal models, such as mice and rabbits, the half-life of butyrate has been found to be very short, often less than 5 minutes. researchsolutions.comnih.gov In humans, the elimination of butyric acid appears to follow a two-compartment model. An initial rapid elimination phase with a half-life of approximately 0.5 minutes is followed by a slower phase with a half-life of around 13.7 minutes. researchsolutions.comnih.gov The rapid elimination of butyrate presents a challenge for its therapeutic use, and these pharmacokinetic data are vital for the development of novel delivery systems that can provide sustained release and maintain therapeutic concentrations.

Table 1: Pharmacokinetic Parameters of Butyrate

| Species | Half-life (t½) | Elimination Characteristics |

|---|---|---|

| Mice | < 5 minutes | Rapid elimination |

| Rabbits | < 5 minutes | Rapid elimination |

This table presents generalized pharmacokinetic data for butyrate based on studies using various labeled forms.

Following absorption, understanding the distribution of butyrate to various tissues is critical for identifying its sites of action. Studies utilizing labeled butyrate, such as 1-14C-labelled butyrate, have provided insights into its tissue distribution. researchsolutions.comnih.gov These studies have shown that after administration, radioactivity is rapidly detected in the blood and is maintained for extended periods in several organs, with the liver being a primary site of accumulation. researchsolutions.comnih.gov

The use of this compound in conjunction with advanced imaging techniques, such as mass spectrometry imaging, can provide a more detailed and quantitative picture of its distribution within different tissues and even within specific cell types. This level of detail is crucial for understanding the diverse biological functions of butyrate, from its role as an energy source for colonocytes to its potential effects on distant organs and systems.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Butyric acid |

| Acetyl group |

Applications in Drug Metabolism and Metabolite Identification

The use of stable isotope-labeled compounds is a cornerstone of modern drug metabolism and pharmacokinetic studies. This compound, a deuterated form of the short-chain fatty acid butyric acid, serves as a valuable tool in these investigations, primarily by aiding in the precise identification and quantification of drug metabolites.

Identifying Drug Metabolites with Stable Isotope Labeling

Stable isotope labeling, utilizing compounds such as this compound, offers a powerful strategy for unequivocally identifying drug metabolites in complex biological matrices. This approach, often referred to as "isotope pattern" or "twin ion" analysis, leverages the distinct mass shift introduced by the deuterium atoms. researchgate.netdntb.gov.ua

In a typical drug metabolism study, a candidate drug is co-administered with its stable isotope-labeled counterpart. When analyzed by mass spectrometry (MS), the parent drug and its metabolites will appear as distinct doublet peaks separated by a specific mass-to-charge (m/z) ratio corresponding to the number of deuterium atoms. This characteristic isotopic signature allows for the rapid and confident identification of drug-related compounds amidst a background of endogenous molecules. researchgate.netnih.gov

The process involves the following key steps:

Synthesis of a Labeled Analog: A deuterated version of the drug candidate is synthesized.

In Vitro or In Vivo Incubation: The mixture of the unlabeled drug and its deuterated analog is introduced to a biological system, such as human liver microsomes or administered to preclinical animal models.

Sample Analysis: Biological samples (e.g., plasma, urine, feces) are collected and analyzed using high-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS).

Data Processing: Specialized software is used to screen the complex dataset for the characteristic isotopic doublets, thereby identifying potential metabolites.

This compound can be conceptually applied in this context, particularly if butyric acid itself is being investigated as a therapeutic agent or as a biomarker of drug-induced metabolic changes.

| Parameter | Description |

| Analytical Technique | High-Resolution Mass Spectrometry (HRMS) |

| Key Feature | Detection of unique isotopic patterns |

| Advantage | Unambiguous identification of drug-related metabolites |

| Typical Application | In vitro and in vivo drug metabolism studies |

Research in Environmental Analysis using this compound

In environmental science, accurate quantification of organic pollutants and metabolic byproducts is crucial for assessing environmental health and monitoring bioremediation processes. This compound plays a significant role as an internal standard in the analysis of short-chain fatty acids (SCFAs), including non-deuterated butyric acid, in various environmental matrices.

The analysis of volatile fatty acids (VFAs), such as butyric acid, is important in monitoring the stability and efficiency of anaerobic digesters used in wastewater treatment and biogas production. researchgate.net The concentration of these acids can indicate the health of the microbial communities responsible for breaking down organic waste.

The use of a deuterated internal standard like this compound is a key component of the isotope dilution mass spectrometry (IDMS) technique. This method is considered a gold standard for quantitative analysis due to its high accuracy and precision. By adding a known amount of this compound to an environmental sample before processing, any loss of the target analyte (butyric acid) during sample preparation and analysis can be corrected for. This is because the deuterated and non-deuterated forms of the molecule have nearly identical chemical and physical properties and will behave similarly throughout the analytical process. nih.govisolife.nl

Research in this area often involves the use of gas chromatography-mass spectrometry (GC-MS) for the separation and quantification of SCFAs. The distinct mass of this compound allows it to be differentiated from the naturally occurring butyric acid in the sample.

| Parameter | Value |

| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Internal Standard | Butyric acid-d7 (as a proxy for d8) |

| Matrix | Feces, Cecum, Plasma |

| Linearity (R2) | > 0.98 |

| Recovery | 95-117% |

| Reproducibility (RSD) | 1-4.5% |

The data in this table is illustrative and based on a study using Butyric acid-d7 as an internal standard for SCFA analysis, demonstrating the typical performance of such methods. nih.gov

Mechanistic Investigations and Biological Roles of Butyrate Studied Via Deuterated Analogs

Immunomodulatory Mechanisms of Butyrate (B1204436) (Studied via Deuterated Analogs)

Investigations utilizing deuterated standards like Butyric acid-d8 have been instrumental in elucidating the multifaceted immunomodulatory effects of butyrate. These studies have shed light on how butyrate, a short-chain fatty acid (SCFA) produced by gut microbial fermentation of dietary fibers, influences the host's immune system.

Regulation of Immune Cell Differentiation and Function

Butyrate significantly impacts the differentiation and function of various immune cells. In vitro studies have shown that butyrate can alter the maturation and function of dendritic cells (DCs) and macrophages derived from human monocytes. nih.gov Treatment with butyrate tends to maintain DCs in a more immature state, characterized by decreased expression of surface markers like CD86 and HLA class II, and an altered capacity to produce cytokines such as IL-10 and IL-12. nih.gov This modulation can shift the immune response towards a more tolerant state. Furthermore, butyrate can drive the differentiation of monocytes into macrophages with enhanced bactericidal capabilities, a process linked to its function as a histone deacetylase inhibitor. nih.gov It also influences the development of CD8+ T cells, promoting their activation and preventing exhaustion, which is crucial for anti-tumor immunity. nih.gov

Suppression of Pro-inflammatory Cytokine Production

A key aspect of butyrate's anti-inflammatory properties is its ability to suppress the production of pro-inflammatory cytokines. nih.gov By inhibiting the activation of the transcription factor nuclear factor-κB (NF-κB), butyrate can downregulate the expression of inflammatory mediators. nih.gov Research has demonstrated that butyrate can inhibit the production of cytokines such as TNF-α, IL-6, and IL-12 in immune cells like neutrophils and monocytes. mdpi.com This suppression helps to control excessive inflammatory responses that can be damaging to host tissues. nih.gov For instance, in models of colitis, butyrate has been shown to reduce the recruitment of neutrophils and decrease pro-inflammatory cytokine levels, thereby alleviating inflammation. mdpi.com

Promotion of Regulatory T Cell (Treg) Generation and Differentiation

Butyrate is a potent inducer of regulatory T cells (Tregs), a specialized subset of T cells that are critical for maintaining immune tolerance and preventing autoimmune diseases. e-century.usnih.gov Studies have shown that butyrate promotes the differentiation of naive T cells into Tregs. elsevierpure.com This effect is partly mediated by its ability to enhance histone H3 acetylation at the promoter region of the Foxp3 gene, the master transcription factor for Tregs. elsevierpure.commtroyal.ca By increasing the population and functional capacity of Tregs, butyrate helps to suppress excessive immune responses and maintain homeostasis in the gut. nih.govfrontiersin.orgmdpi.com Oral administration of butyrate has been observed to increase the frequency of Tregs in the colonic lamina propria. frontiersin.orgresearchgate.net

Histone Deacetylase (HDAC) Inhibition and Chromatin Activity Modulation

One of the most well-characterized mechanisms of butyrate action is the inhibition of histone deacetylases (HDACs). nih.govnih.gov HDACs are enzymes that remove acetyl groups from histone proteins, leading to more compact chromatin and transcriptional repression. By inhibiting HDACs, butyrate causes an accumulation of acetylated histones (hyperacetylation). nih.govresearchgate.net This modification opens up the chromatin structure, making DNA more accessible to transcription factors and altering the expression of a wide range of genes. researchgate.netresearchgate.net The inhibition of HDAC activity by butyrate affects only about 2% of mammalian genes, including those involved in cell cycle control (like p21), proliferation, and apoptosis. nih.govresearchgate.net This epigenetic modulation is central to many of butyrate's effects, including its influence on immune cell differentiation and its anti-inflammatory properties. mdpi.comfrontiersin.org

Role in Gut Homeostasis and Barrier Function

Interactive Data Tables

Table 1: Effects of Butyrate on Immune Cell Markers and Cytokines

| Cell Type | Marker/Cytokine | Effect of Butyrate | Primary Mechanism |

| Dendritic Cells (DC) | CD83, CD86, HLA class II | Decrease | HDAC Inhibition |

| Dendritic Cells (DC) | IL-12 | Decrease | HDAC Inhibition |

| Macrophages | Pro-inflammatory Cytokines (TNF-α, IL-6) | Decrease | NF-κB Inhibition |

| CD4+ T Cells | Foxp3 (Treg marker) | Increase | HDAC Inhibition |

| CD8+ T Cells | IFN-γ | Increase | HDAC Inhibition |

Table 2: Key Mechanisms of Butyrate Action

| Mechanism | Target | Consequence |

| HDAC Inhibition | Histone Deacetylases | Histone Hyperacetylation, Altered Gene Expression |

| GPCR Signaling | GPR41, GPR43, GPR109A | Activation of Intracellular Signaling Pathways |

| NF-κB Pathway | NF-κB Transcription Factor | Inhibition of Pro-inflammatory Gene Expression |

Energy Source for Colonocytes

One of the most well-established roles of butyrate is serving as the primary energy substrate for colonocytes, the epithelial cells lining the colon. mercola.commdpi.comnih.gov Research indicates that colonocytes derive approximately 70-80% of their energy needs from the oxidation of butyrate. mercola.commdpi.com The use of isotopically labeled butyrate, such as 13C-butyrate, has been instrumental in unequivocally demonstrating this metabolic function.

Tracer studies have shown that colonocytes preferentially use butyrate over glucose for energy. youtube.com In experiments using isolated colonocytes, researchers can introduce 13C-labeled butyrate and measure the subsequent production of labeled carbon dioxide (13CO2). nih.govnih.gov This conversion directly reflects the process of β-oxidation and the Krebs cycle within the cells' mitochondria, confirming that butyrate is actively metabolized for energy. mercola.comnih.gov Studies comparing conventional and germ-free mice have highlighted the significance of this energy source; colonocytes from germ-free mice, which lack microbial butyrate production, exist in an energy-deprived state that is rescued when butyrate is supplied. mdpi.comnih.gov The use of labeled butyrate in these models confirms that its primary role in these cells is as a fuel source rather than solely as a signaling molecule like a histone deacetylase (HDAC) inhibitor. nih.gov

Table 1: Key Findings from Isotopic Tracer Studies on Butyrate Metabolism in Colonocytes

Research Finding Isotopic Tracer Used Key Observation Reference Confirmation of Butyrate as a Primary Energy Source 13C-butyrate Demonstrated conversion of 13C-butyrate to labeled 13CO2, confirming its oxidation for energy by colonocytes. caymanchem.com Butyrate Metabolism vs. Glucose Metabolism [1,2-13C2]butyrate & [1,2-13C2]glucose Showed that butyrate replaces glucose as the main carbon source for energy production and biosynthesis in colon carcinoma cells. nih.gov Microbiota's Role in Fueling Colonocytes 13C-labeled fiber (inulin) Traced the flow of carbon from dietary fiber to microbially-produced butyrate, which is then used by host epithelial cells. mdpi.com

Influence on Gut Microbiota Abundance and Composition

The relationship between butyrate and the gut microbiota is bidirectional. While specific bacteria produce butyrate, butyrate in turn influences the gut environment, thereby affecting microbial composition. Stable isotope probing (SIP) is a powerful technique used to investigate these interactions. By introducing a 13C-labeled substrate, such as a dietary fiber like inulin (B196767), researchers can track which microbial species incorporate the labeled carbon to produce metabolites, including butyrate. nih.gov

This methodology allows for the identification of key butyrate-producing bacteria within the complex gut ecosystem. nih.gov Studies using SIP have demonstrated that different dietary fibers are fermented by distinct microbial communities, leading to varied production levels of SCFAs like butyrate. nih.gov For instance, in vitro incubation of fecal microbes with 13C-labeled inulin resulted in significantly higher 13C enrichment in butyrate compared to incubations with 13C-labeled cellulose, indicating that inulin is a more efficient substrate for butyrate-producing bacteria. nih.gov This type of research is crucial for understanding how dietary interventions can selectively promote the growth of beneficial, butyrate-producing microbes.

Modulation of Intestinal Permeability

Butyrate plays a vital role in maintaining the integrity of the intestinal barrier, which prevents the translocation of harmful substances from the gut lumen into the bloodstream. nih.govresearchgate.net Mechanistic studies, which often rely on tracer methodologies to understand molecular transport and synthesis, have shown that butyrate strengthens the barrier by regulating the expression of tight junction proteins like claudin-1. researchgate.netresearchgate.net

In a study investigating the effects of butyrate on intestinal barrier function in patients with Irritable Bowel Syndrome (IBS), a colonoscopy research model was used to expose a section of the colon to butyrate. nih.gov While this specific study did not use a deuterated analog, it highlights the type of clinical investigation where tracers would be invaluable for determining the direct incorporation of butyrate into cellular components responsible for barrier function. For instance, labeled butyrate could be used to trace its role as a carbon source for the synthesis of lipids and proteins that constitute the physical barrier. biorxiv.org Research has shown that butyrate can protect against induced intestinal hyperpermeability. nih.govnih.gov In ex vivo experiments with human colonic biopsies, butyrate pre-treatment did not protect against a chemically induced increase in permeability, suggesting that its barrier-protective effects may be more complex and potentially not acute. mdpi.com

Butyrate in Metabolic Regulation and Signaling

Beyond the gut, butyrate that enters systemic circulation acts as a signaling molecule, influencing various aspects of host metabolism. Deuterated and other isotopically labeled forms of butyrate are essential for studying its systemic effects, allowing researchers to distinguish the administered butyrate from that produced endogenously and to trace its contribution to various metabolic pathways.

Impact on Insulin (B600854) Sensitivity and Glucose Homeostasis

Butyrate has been shown to improve insulin sensitivity and help regulate blood glucose levels. nih.govnih.govnih.gov Animal studies have demonstrated that dietary supplementation with butyrate can prevent and treat diet-induced insulin resistance. nih.govnih.govresearchgate.net In diabetic mice, targeted delivery of butyrate to the gut improved glucose homeostasis and increased insulin sensitivity. nih.govregionh.dk

The mechanisms behind these effects are multifaceted. Stable isotope-based metabolic profiling provides direct evidence of how butyrate influences cellular metabolism. In a study using [1,2-13C2]butyrate and [1,2-13C2]glucose as tracers in HT29 colon cancer cells, researchers found that butyrate inhibited glucose uptake and oxidation. nih.gov The cells switched from using glucose to using butyrate as the primary carbon source for the tricarboxylic acid (TCA) cycle and energy production. nih.gov This metabolic switch is a key aspect of its regulatory role. While many studies on insulin sensitivity use non-labeled butyrate, the use of tracer studies is suggested as a robust method to strengthen the association between butyrate and its effects on glucose metabolism in humans. frontiersin.org

Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play critical roles in regulating lipid and glucose metabolism. Butyrate is known to interact with these receptors, particularly PPARγ. One study demonstrated that the beneficial effect of butyrate on reducing colonic paracellular permeability is mediated through the activation of PPARγ. nih.gov

In this investigation, HT-29 colon cells were transfected with a reporter plasmid containing a PPAR-responsive element. nih.gov Treatment with butyrate led to a significant increase in the activation of this element, indicating that butyrate functions as a ligand for PPARγ. nih.gov Although this particular study did not employ a deuterated analog, stable isotope tracers are frequently used in such mechanistic studies to confirm direct binding or to trace the metabolic consequences of receptor activation. The activation of PPARγ by butyrate is a key mechanism through which it exerts its anti-inflammatory and barrier-protective effects in the colon. nih.gov

Influence on Adipose Differentiation and Lipid Homeostasis

Stable isotope tracing has been crucial in elucidating how butyrate contributes to lipid synthesis. A study using [1,2-13C2]butyrate demonstrated that in HT29 cells, the carbon from butyrate replaced glucose carbon for de novo fatty acid synthesis. nih.gov This shows that under certain conditions, butyrate can serve as a building block for lipids. More broadly, the use of deuterium (B1214612) labeling, for example with heavy water (2H2O), is a powerful tool for measuring rates of de novo lipogenesis (the synthesis of new fatty acids) in the liver and other tissues, providing a clear picture of how different substrates like butyrate contribute to lipid homeostasis. nih.gov

Table 2: Summary of Butyrate's Influence on Metabolic Regulation

Area of Regulation Key Finding Investigative Method Highlight Reference Glucose Homeostasis Butyrate supplementation improves insulin sensitivity and reduces fasting blood glucose in diabetic mouse models. Tracer studies using 13C-labeled butyrate show it replaces glucose as a primary cellular fuel source. [7, 12] PPAR Interaction Butyrate reduces intestinal permeability by activating PPARγ. Reporter gene assays confirm PPARγ activation in response to butyrate. Lipid Homeostasis Butyrate can serve as a carbon source for de novo fatty acid synthesis. Stable isotope tracing with 13C-butyrate confirms its incorporation into newly synthesized fatty acids. nih.gov Adipose Differentiation Butyrate can either promote or inhibit adipocyte differentiation and lipid deposition depending on the cell type and context. Gene expression analysis (qPCR) of adipogenic markers like PPARγ. [10, 20]

Butyrate in Cellular Processes and Disease Models

The use of deuterated analogs of butyrate, such as this compound, has been instrumental in elucidating the multifaceted roles of this short-chain fatty acid (SCFA) in various cellular processes and disease models. The stable isotope labeling allows for precise tracing and quantification of butyrate's metabolic fate and its influence on cellular mechanisms without altering its fundamental chemical properties.

Cell Proliferation and Apoptosis Regulation

Butyrate is well-documented to have a bimodal effect on cell proliferation and survival, a phenomenon often referred to as the "butyrate paradox". mdpi.com At physiological concentrations, it can stimulate the growth of healthy colonocytes, while at higher concentrations, it tends to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). mdpi.comnih.gov

Studies using butyrate have shown that it can arrest the cell cycle at different phases, depending on the cell type and concentration. nih.govnih.gov For instance, in Jurkat human T lymphocytes, low concentrations of butyric acid led to an increase in cells in the S and G2/M phases, whereas higher concentrations caused an accumulation of cells in the G2/M phase and induced apoptosis. nih.gov This inhibition of cell growth is often linked to butyrate's function as a histone deacetylase (HDAC) inhibitor. mdpi.comnih.gov By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, which alters chromatin structure and the expression of genes involved in cell cycle control and apoptosis. mdpi.comnih.gov This can lead to the upregulation of pro-apoptotic genes like Bax and Bak and the suppression of anti-apoptotic genes such as Bcl-2. mdpi.com

The table below summarizes the differential effects of butyrate on various cell lines as observed in research studies.

| Cell Line | Effect of Butyrate | Key Molecular Changes |

| Jurkat (Human T lymphocyte) | Bimodal: Low concentration promotes proliferation; high concentration induces G2/M arrest and apoptosis. nih.gov | Decreased cyclins A, E, B, CDK2, CDK4, CDK6; Increased p21CIP1/WAF1. nih.gov |

| HCT116, HT-29, Caco-2 (Human colon cancer) | Inhibition of proliferation and induction of apoptosis (efficacy is cell type-specific). mdpi.com | Decreased phosphorylated ERK1/2 and c-Myc; Increased nuclear p21. mdpi.com |

| IPEC-J2 (Porcine jejunal epithelial) | Low concentrations promote differentiation; high concentrations inhibit proliferation and induce apoptosis. nih.gov | G2/M phase arrest; activation of caspase-8 and caspase-3 pathways. nih.gov |

| Breast Cancer Cells | Inhibition of proliferation and cell cycle arrest. mdpi.com | Reduced Cyclin A2 expression. mdpi.com |

Studies in Gastrointestinal Diseases (e.g., Inflammatory Bowel Disease)

Butyrate plays a crucial role in maintaining gut health and has been extensively studied in the context of gastrointestinal diseases like Inflammatory Bowel Disease (IBD), which includes Crohn's disease and ulcerative colitis. caringsunshine.comutmb.edu It serves as the primary energy source for colonocytes, the epithelial cells of the colon, thereby promoting mucosal healing and strengthening the gut barrier. caringsunshine.commetwarebio.com

Research indicates that butyrate possesses significant anti-inflammatory properties. frontiersin.org It can modulate immune responses by inhibiting the production of pro-inflammatory cytokines and promoting the function of regulatory T-cells. caringsunshine.comnih.gov In mouse models of IBD, butyrate supplementation has been shown to attenuate disease severity and suppress inflammation-related gene expression. nih.gov Clinical and preclinical studies have suggested that oral butyrate supplements can reduce inflammation and help maintain remission in IBD patients. utmb.edunih.gov However, the effectiveness of butyrate enemas has shown mixed results. utmb.edunih.gov

The anti-inflammatory effects of butyrate are partly mediated by its ability to inhibit HDACs, which can downregulate the expression of pro-inflammatory genes. frontiersin.org By strengthening tight junction proteins, butyrate also reduces intestinal permeability, a key factor in preventing the "leaky gut" associated with systemic inflammation. metwarebio.com

Neuroprotective Mechanisms and Gut-Brain Axis Research

Emerging research highlights butyrate as a critical mediator of the gut-brain axis, the bidirectional communication network between the gastrointestinal tract and the central nervous system. metwarebio.comnmc-magazine.com Butyrate produced in the gut can cross the blood-brain barrier and exert neuroprotective effects. researchgate.netresearchgate.net

Studies have shown that butyrate can influence brain function through several mechanisms. As an HDAC inhibitor, it can modulate gene expression in the brain, leading to beneficial effects in models of neurodegenerative diseases and behavioral disorders. nih.gov For instance, sodium butyrate administration has been shown to improve memory and reduce anxiety-like behavior by enhancing the expression of brain-derived neurotrophic factor (BDNF). metwarebio.com It also reduces neuroinflammation by affecting microglial cells. metwarebio.comnmc-magazine.com

Butyrate's role in maintaining the integrity of the blood-brain barrier is another key aspect of its neuroprotective function. researchgate.netresearchgate.net By increasing the expression of tight junction proteins, it helps prevent harmful substances from entering the brain. researchgate.net The potential of butyrate in the context of neurological and psychological disorders, including Alzheimer's disease and depression, is an active area of investigation. researchgate.netwesternsydney.edu.au

Applications in Cancer Research (e.g., Colorectal Cancer, Warburg Effect)

In cancer research, particularly concerning colorectal cancer (CRC), butyrate has garnered significant attention for its anti-tumor properties. nih.govnih.gov The "butyrate paradox" is central to its role in CRC, where it serves as an energy source for normal colonocytes but inhibits the growth of cancerous ones. nih.gov This differential effect is linked to the "Warburg effect," a metabolic characteristic of many cancer cells where they preferentially use glycolysis for energy even in the presence of oxygen. nih.gov

Because cancer cells metabolize butyrate inefficiently due to the Warburg effect, it accumulates in the nucleus and functions as an HDAC inhibitor. nih.govnih.gov This leads to the upregulation of genes that inhibit cell proliferation and induce apoptosis. nih.gov Studies have shown that butyrate can suppress the Wnt/β-catenin signaling pathway, which is often dysregulated in CRC. researchgate.net

Furthermore, butyrate has been found to enhance the effectiveness of chemotherapy in CRC models by suppressing glucose metabolism in cancer cells. frontiersin.org It can also modulate the tumor microenvironment by reducing inflammation and promoting an anti-tumor immune response. nih.govnih.gov The table below details some of the specific molecular targets of butyrate in cancer cells.

| Cancer Type | Molecular Mechanism | Outcome |

| Colorectal Cancer | HDAC inhibition, suppression of Wnt/β-catenin signaling. nih.govresearchgate.net | Inhibition of cell proliferation, induction of apoptosis. nih.gov |

| Colorectal Cancer | GPR109a-AKT signaling pathway. frontiersin.org | Suppression of glucose metabolism, enhanced chemotherapy efficacy. frontiersin.org |

| Prostate Cancer | Increased H4 acetylation in the AR promoter region. researchgate.net | Inhibition of tumorigenesis. researchgate.net |

| Breast, Lung, Liver Cancer | General HDAC inhibition. nih.gov | Inhibition of proliferation, promotion of senescence and apoptosis. nih.gov |

Investigation of Bone Metabolism in Inflammatory Conditions

Recent studies have uncovered a link between gut microbiota, butyrate, and bone metabolism, suggesting a role for butyrate in modulating bone health, particularly in the context of inflammatory conditions. Butyrate has been shown to stimulate bone formation. nih.gov This effect is partly mediated by its influence on T regulatory cells, which in turn regulate the production of Wnt10b, an important signaling molecule for bone formation. nih.gov

In inflammatory conditions like ankylosing spondylitis and rheumatoid arthritis, which can lead to secondary bone loss, butyrate has shown therapeutic potential. mdpi.comnih.gov It can alleviate inflammation by reducing pro-inflammatory cytokines and modulate factors involved in bone metabolism, thereby preventing excessive bone erosion. mdpi.com In vitro studies have demonstrated that butyrate can directly inhibit osteoclast activity, the cells responsible for bone resorption. dntb.gov.ua Furthermore, exercise-induced increases in bone mineral density have been linked to higher levels of butyrate produced by the gut microbiota. nih.gov

Impact on Cell Culture Productivity (e.g., CHO Cell Processes)

In the biopharmaceutical industry, sodium butyrate is often used as a chemical additive in Chinese Hamster Ovary (CHO) cell cultures to enhance the production of recombinant proteins, such as monoclonal antibodies. jmb.or.krnih.gov The addition of butyrate typically inhibits cell growth and can induce apoptosis, but it simultaneously increases the specific productivity (the amount of protein produced per cell). jmb.or.krresearchgate.net

The mechanism behind this enhanced productivity is linked to butyrate's role as an HDAC inhibitor. jmb.or.kr This leads to changes in gene expression that favor protein synthesis, including increased transcription of the target gene. jmb.or.krnih.gov Transcriptomic analyses of butyrate-treated CHO cells have revealed an upregulation of genes involved in transcription, mRNA processing, and translation. nih.gov While effective, the use of butyrate in CHO cell cultures requires careful optimization, as higher concentrations can lead to a significant decrease in cell viability. jmb.or.kr

| CHO Cell Clone | Effect of Sodium Butyrate on Specific Antibody Productivity (qAb) |

| C-18 | qAb increased by 232% with 5 mM NaBu. jmb.or.kr |

| C-08 | qAb increased by 135% with 5 mM NaBu. jmb.or.kr |

| C-11 | qAb increased by 38% with 5 mM NaBu. jmb.or.kr |

Butyric Acid in Industrial and Catalytic Applications

Production of Biopropane via Hydrothermal Decarboxylation of Butyric Acid

Butyric acid, which can be produced from the fermentation of biomass, is a valuable platform chemical for producing renewable fuels. mdpi.comaston.ac.uk A significant application is its conversion into biopropane, a sustainable alternative to fossil-fuel-derived propane (B168953), which is a major component of liquefied petroleum gas (LPG). researchgate.netmdpi.com The primary method for this conversion is the catalytic hydrothermal decarboxylation of butyric acid. aston.ac.ukrepec.org This process involves heating an aqueous solution of butyric acid under pressure in the presence of a catalyst, which removes the carboxylic acid group (-COOH) as carbon dioxide (CO₂), yielding propane (C₃H₈). aston.ac.ukmdpi.com

Research has identified platinum on a carbon support (Pt/C) as an effective and hydrothermally stable catalyst for this reaction. mdpi.comaston.ac.ukresearchgate.net The process is typically conducted in a batch or continuous flow reactor at elevated temperatures and pressures. researchgate.netpsu.edu Studies have systematically investigated various reaction parameters to optimize the yield and selectivity for propane while minimizing the formation of side products like methane (B114726) and ethane (B1197151) from secondary cracking reactions. mdpi.commdpi.com

Key findings from parametric studies indicate that temperature plays a crucial role. Optimal propane production is generally achieved between 250 °C and 300 °C. mdpi.comaston.ac.uk Below this range, the conversion of butyric acid is low. researchgate.netmdpi.com Above 300 °C, competing side reactions, such as the thermal cracking of the desired propane product into methane and ethane, become more significant. mdpi.comresearchgate.netmdpi.com The highest reported propane yield has been 47 wt%, which is close to the theoretical maximum of 50 wt%, with a corresponding hydrocarbon selectivity of 96%. aston.ac.uk

The reaction atmosphere also has a profound impact on the product distribution. researchgate.netmdpi.com A nitrogen atmosphere is considered the most suitable for maximizing propane selectivity, as it provides an inert environment that limits secondary reactions. mdpi.comaston.ac.uk Under a compressed air atmosphere, oxidation of butyric acid to CO₂ becomes the dominant reaction, while a hydrogen atmosphere can lead to hydrogenolytic cracking, producing methane as the main side product at higher temperatures. researchgate.netmdpi.com

Despite the effectiveness of the Pt/C catalyst, it is susceptible to deactivation over time due to a combination of coking (carbon deposition), poisoning by unsaturated hydrocarbon intermediates, and structural changes in the carbon support. researchgate.netpsu.eduacs.orgacs.org

| Parameter | Value/Condition | Outcome | Reference(s) |

| Catalyst | 5 wt% Platinum on Carbon (Pt/C) | Effective for decarboxylation | aston.ac.ukresearchgate.net |

| Optimal Temperature | 250 °C - 300 °C | Highest propane yield and selectivity | mdpi.comaston.ac.uk |

| Reaction Temperature | 300 °C | High butyric acid conversion, high propane yield, no char formation | mdpi.com |

| Reaction Temperature | > 300 °C | Increased significance of competing reactions (e.g., thermal cracking) | researchgate.netmdpi.com |

| Optimal Atmosphere | Nitrogen (N₂) | Highest propane selectivity (up to 97%) | researchgate.netmdpi.comaston.ac.uk |

| Atmosphere | Compressed Air | Dominant reaction becomes oxidation to CO₂ | mdpi.com |

| Atmosphere | Hydrogen (H₂) | Dominant side reaction is hydrogenolytic cracking to methane at 350°C | researchgate.netmdpi.com |

| Highest Propane Yield | 47 wt% | Achieved at 300 °C for 1 hour with 0.5 g butyric acid and 1.0 g Pt/C | aston.ac.uk |

| Catalyst Deactivation | First-order deactivation | Caused by coking, poisoning, and support degradation | psu.eduacs.org |

Preclinical and Translational Research with Butyric Acid and Its Deuterated Forms

Animal Models for Butyrate (B1204436) Research

Animal models are fundamental in elucidating the physiological effects of butyrate before human trials. Deuterated forms of butyric acid are valuable tools in these studies to trace the metabolic fate of the compound and its impact on various biological processes.

In mouse models, butyrate has demonstrated a range of therapeutic effects. Studies have shown that butyrate supplementation can protect against diet-induced non-alcoholic steatohepatitis (NASH) by improving gut barrier function, reducing inflammation, and lowering endotoxin (B1171834) levels. nih.gov In models of inflammatory and autoimmune diseases, such as collagen-induced arthritis and lupus, butyrate has been found to suppress disease development by modulating immune responses, including the promotion of regulatory T-cells. nih.gov Furthermore, in diabetic db/db mice, targeted delivery of butyrate to the colon improved glucose homeostasis, reduced fat accumulation in the liver, and decreased markers of inflammation. nih.govnih.gov While these studies primarily focus on the effects of standard butyrate, the use of deuterated analogues allows researchers to trace the uptake and utilization of exogenous butyrate by host cells, helping to unravel the complex interactions between diet, the microbiome, and host physiology.

In poultry production, butyric acid and its derivatives are utilized as feed additives to enhance gut health and performance, serving as an alternative to antibiotic growth promoters. researchgate.netijcmas.com Research in broiler chickens shows that dietary supplementation with butyric acid can significantly improve growth performance parameters. ijcmas.comijcmas.com Studies have demonstrated improvements in body weight and feed conversion ratio (FCR) in broilers receiving butyrate-supplemented diets compared to control groups. ijcmas.comvt.edu